![molecular formula C20H28N4O3 B2577321 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide CAS No. 923232-94-4](/img/structure/B2577321.png)

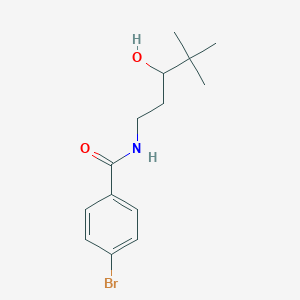

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide, also known as TSPA, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Delta Opioid Receptor Agonist

The compound has been identified as a novel delta opioid receptor (DOR) agonist chemotype . DORs play a crucial role in pain modulation, mood regulation, and addiction. By selectively targeting DORs, this compound may offer potential therapeutic benefits in pain management and related disorders.

Computational Modeling and Drug Design

Researchers have employed computational approaches to study the compound’s binding interactions with opioid receptors. High-throughput screening and molecular dynamics simulations have aided in optimizing its pharmacological properties . Such computational insights are valuable for drug design and development.

Inflammatory Pain Management

Studies have explored the compound’s efficacy in managing inflammatory pain. In a complete Freund’s adjuvant model, it demonstrated allodynic efficacy, suggesting its potential as an anti-inflammatory agent . Further investigations could elucidate its precise mechanisms of action.

Peripheral Restriction

The compound’s peripherally restricted properties make it an attractive candidate for pain management. By minimizing central nervous system effects, it may reduce side effects associated with traditional opioids . Researchers are keen on understanding its peripheral selectivity.

Chemical Synthesis and Derivatives

Chemists have synthesized various derivatives of this compound, exploring modifications to enhance its pharmacokinetic properties. Examples include methyl derivatives and analogs with altered substituents. These efforts aim to optimize its bioavailability and therapeutic potential.

Mechanism of Action

Target of Action

The primary target of the compound 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood and motor control .

Mode of Action

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide acts as a selective agonist at the DOR . It binds to the DOR and triggers a conformational change, activating the receptor . This activation leads to a decrease in cyclic AMP (cAMP) production .

Biochemical Pathways

Upon activation of the DOR by 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide, several biochemical pathways are affected. The most notable is the reduction in cAMP production . This decrease in cAMP levels can lead to a variety of downstream effects, including the modulation of pain perception .

Result of Action

The molecular and cellular effects of 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide’s action are primarily related to its agonistic activity at the DOR. This leads to a decrease in cAMP production, which can result in antinociceptive effects . It’s also noted that selective dor agonists can induce convulsions .

properties

IUPAC Name |

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3/c1-2-12-23-13-9-20(10-14-23)18(26)24(19(27)22-20)15-17(25)21-11-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3,(H,21,25)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFOJVHQEUPFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(furan-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2577238.png)

![(5E)-3-(2-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2577243.png)

![1H-Indazol-3-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2577245.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577249.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-oxazol-5-amine](/img/structure/B2577250.png)

![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2577251.png)

![2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2577252.png)

![1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2577255.png)